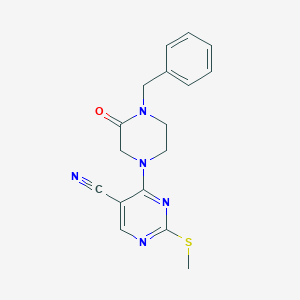![molecular formula C13H14F2N4S B6438449 1-[(2,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549004-23-9](/img/structure/B6438449.png)
1-[(2,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (DFTTP) is a member of the thiadiazole family of heterocyclic compounds. This compound has recently been the subject of scientific research due to its potential applications in various areas. It has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
1-[(2,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been studied for its potential applications in various areas. It has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use as an insecticide and fungicide. Additionally, it has been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
作用機序
The mechanism of action of 1-[(2,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase could potentially lead to increased levels of acetylcholine in the brain, which could have beneficial effects on cognitive function.
Biochemical and Physiological Effects
1-[(2,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been studied for its biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been found to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have neuroprotective effects, as it has been shown to reduce the levels of amyloid-beta peptide, a key factor in the development of Alzheimer's disease.
実験室実験の利点と制限
1-[(2,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize in the laboratory. Additionally, it has been found to be relatively stable and non-toxic. A limitation is that it is not yet approved for use in humans, so further research is needed to determine its safety and efficacy.
将来の方向性
There are several potential future directions for the research of 1-[(2,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine. One area of research could focus on its potential use as an anti-inflammatory and anti-cancer agent. Additionally, further research could be conducted to determine its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to determine its potential use as an insecticide and fungicide.
合成法
1-[(2,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is synthesized through a five-step procedure. The first step involves the reaction of 2,5-difluorobenzaldehyde with 2-methylpiperazine. This reaction yields 1-(2,5-difluorophenyl)-4-methylpiperazine, which is then reacted with thiophosgene to form 1-(2,5-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine. The final step involves the reaction of the compound with potassium hydroxide to form the desired product.
特性
IUPAC Name |
3-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4S/c14-11-1-2-12(15)10(7-11)9-18-3-5-19(6-4-18)13-8-16-20-17-13/h1-2,7-8H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWNLXIKZOOSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6438368.png)
![N,N-dimethyl-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438376.png)
![5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6438380.png)
![N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438387.png)
![5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6438390.png)
![1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438405.png)

![7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6438415.png)
![1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438416.png)
![2,4-dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine](/img/structure/B6438422.png)
![1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438452.png)

![7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6438469.png)
![N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438476.png)